molecular formula C10H13BrN2O B13936650 2-Bromo-N-(tetrahydro-2H-pyran-4-YL)pyridin-4-amine

2-Bromo-N-(tetrahydro-2H-pyran-4-YL)pyridin-4-amine

Cat. No.: B13936650
M. Wt: 257.13 g/mol
InChI Key: RKVWGNMAANPVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine is an organic compound with the molecular formula C12H16BrNO. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine typically involves the bromination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yl group. One common method involves the reaction of 4-aminopyridine with bromine in the presence of a suitable solvent to yield the brominated product. This intermediate is then reacted with tetrahydro-2H-pyran-4-ylamine under controlled conditions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include pyridine oxides.

    Reduction Reactions: Products include tetrahydropyran-substituted amines.

Scientific Research Applications

2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tetrahydro-2H-pyran-4-yl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)methyl)aniline
  • 2-Bromo-N-[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]-2-methylpropanamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine exhibits unique properties due to the presence of the pyridine ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-bromo-N-(oxan-4-yl)pyridin-4-amine

InChI

InChI=1S/C10H13BrN2O/c11-10-7-9(1-4-12-10)13-8-2-5-14-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,12,13)

InChI Key

RKVWGNMAANPVDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=NC=C2)Br

Origin of Product

United States

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